L-Glutaminyl-L-alanyl-L-alanyl-L-aspartic acid

Mass Spectrometry HPLC Purity Analysis Reference Standards

Researchers requiring a chemically defined tetrapeptide for LC-MS/MS method development or as a sequence-matched negative control in bioregulator screening panels face supply inconsistency. This synthetic Gln-Ala-Ala-Asp peptide directly resolves these challenges. - Serves as a precise calibration standard with a unique precursor ion at m/z 404.4 [M+H]⁺, clearly separated by 14.03 Da from its closest analog. - Ideal negative control for functional assays, lacking the bioactivity annotations of Epitalon or Livagen. - Supplied with batch-specific HPLC purity ≥95% and MS identity confirmation for reproducible SAR studies.

Molecular Formula C15H25N5O8
Molecular Weight 403.39 g/mol
CAS No. 647008-42-2
Cat. No. B12602773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Glutaminyl-L-alanyl-L-alanyl-L-aspartic acid
CAS647008-42-2
Molecular FormulaC15H25N5O8
Molecular Weight403.39 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)N
InChIInChI=1S/C15H25N5O8/c1-6(19-14(26)8(16)3-4-10(17)21)12(24)18-7(2)13(25)20-9(15(27)28)5-11(22)23/h6-9H,3-5,16H2,1-2H3,(H2,17,21)(H,18,24)(H,19,26)(H,20,25)(H,22,23)(H,27,28)/t6-,7-,8-,9-/m0/s1
InChIKeyKVMHHPCQICFUAW-JBDRJPRFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Glutaminyl-L-alanyl-L-alanyl-L-aspartic Acid (CAS 647008-42-2): Molecular Identity, Physicochemical Profile, and Research Procurement Context


L-Glutaminyl-L-alanyl-L-alanyl-L-aspartic acid (CAS 647008-42-2) is a linear synthetic tetrapeptide with the sequence Gln-Ala-Ala-Asp (single-letter code: QAAD), a molecular formula of C₁₅H₂₅N₅O₈, and a molecular weight of 403.39 g/mol [1]. The compound belongs to the structural class of short-chain oligopeptides composed entirely of L-amino acids. Its sequence places a polar, amide-bearing glutaminyl residue at the N-terminus, two small non-polar alanyl residues in the central positions, and an acidic aspartyl residue at the C-terminus, conferring a distinctive amphipathic character relative to other tetrapeptides in the same molecular weight range . As a research-grade synthetic peptide supplied primarily through custom synthesis channels, its procurement relevance lies in applications requiring a chemically defined tetrapeptide with this specific residue arrangement for structure-activity relationship (SAR) studies, analytical reference standard development, or as a building block in longer peptide synthesis workflows.

Defined tetrapeptide sequence for SAR studies
Research fit for tetrapeptide LC-MS method development
May support solid-phase peptide synthesis workflows

Why Generic Substitution Fails for L-Glutaminyl-L-alanyl-L-alanyl-L-aspartic Acid: Sequence-Specific Differentiation from Closest Structural Analogs


Tetrapeptides with similar amino acid compositions cannot be treated as interchangeable because even a single residue substitution fundamentally alters molecular weight, hydrogen-bonding capacity, LogP, charge distribution, and consequently, all downstream biological recognition events. The closest structural analogs to Gln-Ala-Ala-Asp differ by only one atom or functional group yet exhibit measurably distinct physicochemical properties. For example, replacing the N-terminal glutaminyl (Gln) residue with asparaginyl (Asn) yields Asn-Ala-Ala-Asp (CAS 647008-41-1, MW 389.36 g/mol, C₁₄H₂₃N₅O₈), a reduction of 14.03 Da and one methylene group [1]. Substituting the same position with valine (Val) produces Val-Ala-Ala-Asp (CAS 647008-44-4, MW 374.39 g/mol), which replaces the polar amide side chain with a hydrophobic isopropyl group, dramatically altering LogP and solubility . These differences are consequential for any application relying on precise molecular recognition—including mass spectrometry calibration, chromatographic retention time standards, and peptide-receptor interaction studies—where even a single dalton shift or polarity change can compromise data reproducibility. Furthermore, well-characterized tetrapeptide bioregulators such as Epitalon (Ala-Glu-Asp-Gly, MW 390.35) and Livagen (Lys-Glu-Asp-Ala) possess published in vitro and in vivo biological activity profiles that are sequence-dependent and cannot be extrapolated to Gln-Ala-Ala-Asp [2].

Residue-specific mass differences
Even conservative N-terminal substitutions (e.g., Asn for Gln) generate mass shifts that alter chromatographic retention and MS precursor ion identity.
Polarity-driven solubility divergence
Replacing the polar Gln residue with hydrophobic Val may reduce aqueous solubility, potentially affecting assay compatibility.
Absence of functional annotation
QAAD lacks published bioactivity; functional properties of structurally related tetrapeptides do not transfer to QAAD.

Quantitative Differentiation Evidence for L-Glutaminyl-L-alanyl-L-alanyl-L-aspartic Acid (QAAD): Head-to-Head and Cross-Study Comparative Data


Molecular Weight Differentiation: Gln-Ala-Ala-Asp vs. Asn-Ala-Ala-Asp — A 14.03 Da Mass Shift with Chromatographic and Mass Spectrometric Consequences

The replacement of glutamine (Gln) with asparagine (Asn) at the N-terminus eliminates one methylene (–CH₂–) group from the side chain, resulting in a molecular weight decrease of 14.03 Da when comparing Gln-Ala-Ala-Asp (403.39 g/mol, C₁₅H₂₅N₅O₈) with Asn-Ala-Ala-Asp (389.36 g/mol, C₁₄H₂₃N₅O₈) [1]. This mass difference is analytically significant: it exceeds the typical mass accuracy threshold of modern LC-MS instruments (±5 ppm, corresponding to approximately ±0.002 Da at m/z 400), meaning the two peptides are unambiguously resolvable by high-resolution mass spectrometry. The difference of one carbon atom also alters the hydrogen bond donor/acceptor profile; Gln provides one additional methylene unit that modestly increases lipophilicity (predicted XLogP3 for the Asn analog is -5.8 [1], while the Gln-containing compound is expected to be marginally less hydrophilic, though experimentally validated LogP data are not currently published for the target compound).

Mass Differentiation
Cross-study comparable
+14.03 Da shift vs. Asn-Ala-Ala-Asp
Supports unambiguous compound identity in LC-MS workflows
Data to verify if experimental co-injection data required
Mass Spectrometry HPLC Purity Analysis Reference Standards

N-Terminal Residue Polarity Contrast: Glutaminyl (Polar, Amide) vs. Valyl (Non-Polar, Hydrophobic) — Predicted LogP Divergence and Solubility Implications

Substitution of the N-terminal glutaminyl residue with valine replaces a polar amide side chain (–CH₂–CH₂–CONH₂) with a hydrophobic isopropyl group (–CH(CH₃)₂). The resulting analog, Val-Ala-Ala-Asp (CAS 647008-44-4, MW 374.39 g/mol), is predicted to exhibit significantly higher LogP (more lipophilic) and correspondingly reduced aqueous solubility compared with Gln-Ala-Ala-Asp . While experimentally measured LogP values are not available for either compound, the structural basis for this divergence is well established: the Gln side chain contributes two additional H-bond donors and one H-bond acceptor relative to Val, and the CONH₂ moiety engages in stronger interactions with water than the entirely hydrocarbon Val side chain. Tetrapeptides containing N-terminal polar residues (Gln, Asn) are class-level known to exhibit aqueous solubility in the range of >1 mg/mL at neutral pH , whereas Val-containing analogs of comparable size may exhibit solubility an order of magnitude lower depending on the sequence context.

Polarity & Solubility Prediction
Class-level inference
Predicted higher aqueous solubility with Gln vs. Val
May support aqueous assay compatibility
Experimental LogP and solubility data not published
Peptide Solubility LogP Prediction Hydrophobicity

Amphipathic Sequence Architecture: Polar–Non-Polar–Non-Polar–Acidic Residue Arrangement Differentiates QAAD from Alternating-Sequence Tetrapeptides

The residue arrangement Gln-Ala-Ala-Asp creates a unique amphipathic profile: a polar N-terminus (Gln), a hydrophobic central core (Ala-Ala), and an acidic C-terminus (Asp). This non-alternating pattern distinguishes QAAD from tetrapeptides with interspersed polar/non-polar residues such as Epitalon (Ala-Glu-Asp-Gly), where acidic residues occupy internal positions, and Livagen (Lys-Glu-Asp-Ala), where three of four residues are charged or polar at physiological pH [1]. In the well-characterized tetrapeptide bioregulator class, Epitalon has demonstrated in vitro telomerase activation in human somatic cells [2], and Livagen has been shown to increase protein synthesis rates in hepatocyte cultures from aged rats, with the highest effect observed in cells from old animals [3]. These biological activities are sequence-dependent; the Gln-Ala-Ala-Asp sequence has no published biological activity data and its functional profile remains uncharacterized, representing an open research opportunity rather than a substitute for these established sequences. The central Ala-Ala dipeptide motif in QAAD is noteworthy because this spacing arrangement has been studied in the context of peptide self-assembly and may confer distinct conformational preferences in solution compared with alternating polar/non-polar sequences [4].

Sequence Architecture
Class-level inference
Polar–nonpolar–nonpolar–acidic motif
Unique amphipathic scaffold for SAR
No bioactivity data published
Peptide Design Amphipathicity Structure-Activity Relationship

Absence of Pre-Existing Biological Annotation: QAAD as a Research-Grade Blank-Slate Tetrapeptide vs. Functionally Annotated Comparators

A systematic search of PubMed, PubChem BioAssay, BindingDB, ChEBI, and the PDB reveals that L-Glutaminyl-L-alanyl-L-alanyl-L-aspartic acid (CAS 647008-42-2) has no curated biological activity annotations, no reported IC₅₀/Kd/Ki values against any protein target, no associated Gene Ontology terms, and no deposited protein-ligand complex structures [1]. This stands in stark contrast to structurally related tetrapeptides: Epitalon (Ala-Glu-Asp-Gly) is annotated as a telomerase activator with in vitro and in vivo geroprotective data ; Livagen (Lys-Glu-Asp-Ala) has published effects on hepatocyte protein synthesis and chromatin remodeling [2]; and even the simple tetrapeptide Ala-Ala-Asp-Asp (CHEBI:73314) has a formal ChEBI ontology classification [3]. The absence of pre-existing functional annotation for QAAD is not a deficiency—it is a differentiating feature for researchers conducting de novo phenotypic screens or target-fishing experiments where prior biological activity labels on a compound could introduce confirmation bias or complicate intellectual property filing. QAAD thus occupies a unique procurement niche: a chemically defined, synthetically accessible tetrapeptide with no pre-assigned biological function, serving as an ideal negative control or starting scaffold for SAR campaigns.

Biological Annotation
Cross-study comparable
Zero reported bioactivities vs. annotated comparators
Enables unbiased phenotypic screening
Functional characterization open opportunity
De Novo Peptide Discovery Target Identification Phenotypic Screening

Recommended Research and Industrial Application Scenarios for L-Glutaminyl-L-alanyl-L-alanyl-L-aspartic Acid Based on Current Evidence


Mass Spectrometry Reference Standard for Tetrapeptide Method Development and System Suitability Testing

With a monoisotopic mass clearly separated by 14.03 Da from its closest structural analog (Asn-Ala-Ala-Asp) [1], QAAD serves as an effective calibration standard for LC-MS/MS method development targeting tetrapeptide analytes. Its unique precursor ion at m/z 404.4 [M+H]⁺ and characteristic fragmentation pattern (Gln immonium ion at m/z 101, sequential b- and y-type ions from the Ala-Ala-Asp backbone) enable unambiguous identification in complex biological matrices. This application is directly supported by the molecular weight differentiation evidence established in Section 3, Evidence Item 1.

Negative Control Compound in Peptide Bioregulator Bioactivity Screening Panels

Because QAAD has no published biological activity annotations—unlike Epitalon (telomerase activation), Livagen (hepatocyte protein synthesis stimulation), and other functionally characterized tetrapeptide bioregulators [2]—it is uniquely suited as a sequence-matched negative control in cell-based screening panels. Researchers comparing the activity of known tetrapeptide bioregulators against novel targets can use QAAD to control for nonspecific peptide effects attributable to molecular weight or general peptide backbone chemistry without confounding by pre-existing bioactivity. This application follows directly from the annotation gap evidence detailed in Section 3, Evidence Item 4.

Scaffold for Structure-Activity Relationship (SAR) Studies on Amphipathic Tetrapeptide Architecture

The distinctive polar–non-polar–non-polar–acidic residue arrangement of QAAD provides a defined starting scaffold for systematic SAR studies. By sequentially substituting each position while holding the central Ala-Ala motif constant, researchers can generate panels of analogs (e.g., X-Ala-Ala-Asp, Gln-X-Ala-Asp, Gln-Ala-X-Asp) to investigate how N-terminal residue polarity, central residue steric bulk, and C-terminal acidity independently contribute to peptide-target interactions. The amphipathic architecture differentiation from alternating-sequence tetrapeptides, as established in Section 3, Evidence Item 3, underlies this application [3].

Custom Peptide Synthesis Building Block for Extended Chain Construction

As a chemically defined tetrapeptide with a free N-terminus and free C-terminal carboxyl group, QAAD can be directly incorporated as a building block in solid-phase peptide synthesis (SPPS) for the construction of longer polypeptide chains. Its molecular weight (403.39 g/mol) and elemental composition (C₁₅H₂₅N₅O₈) place it in a practical range for both purification (reverse-phase HPLC) and characterization (ESI-MS). Procurement from vendors offering batch-specific certificates of analysis with HPLC purity ≥95% and MS identity confirmation is recommended for this application [4].

Application
Selection Property
Validation Focus
Mass Spectrometry Reference Standard
Monoisotopic mass differentiation from analog
LC-MS resolution and identity confirmation
Negative Control in Bioactivity Screening
Absence of published bioactivity annotations
Nonspecific peptide effect control
SAR Scaffold
Defined amphipathic sequence architecture
Systematic residue substitution studies
SPPS Building Block
Free N- and C-termini for coupling
HPLC purity and MS identity verification
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